Cyclohexylmethyl-methylcarbamoyl chloride

Description

Significance of Carbamoyl (B1232498) Chlorides as Versatile Synthetic Intermediates

The significance of carbamoyl chlorides lies in their ability to act as efficient carbamoylating agents, enabling the introduction of a disubstituted carbamoyl moiety onto various nucleophiles. This functionality is a key structural component in numerous biologically active compounds. Carbamoyl chlorides are instrumental in the synthesis of carbamate (B1207046) esters through reactions with alcohols and phenols, substituted ureas via reaction with primary and secondary amines, and thiocarbamates from thiols. chemicalbook.com These resulting motifs are prevalent in pharmaceuticals, agrochemicals, and polymers. For instance, the carbamate linkage is a cornerstone of many approved drugs, valued for its chemical stability and ability to enhance cell membrane permeability. acs.org In the agrochemical industry, carbamoyl chlorides are foundational in the production of a range of pesticides. wikipedia.org

Overview of the Molecular Architecture and Intrinsic Reactivity of Cyclohexylmethyl-methylcarbamoyl Chloride

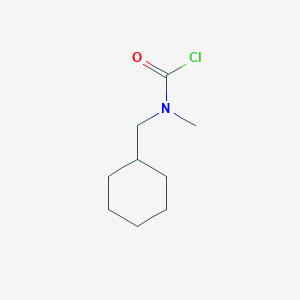

This compound (C₉H₁₆ClNO) is a specific N,N-disubstituted carbamoyl chloride with a molecular weight of 189.68 g/mol . biosynth.com Its molecular architecture features a central carbonyl group bonded to a chlorine atom and a nitrogen atom. The nitrogen is further substituted with a methyl group and a cyclohexylmethyl group. This arrangement of a bulky, non-polar cyclohexylmethyl group and a smaller methyl group influences the compound's solubility, steric hindrance, and reactivity.

The intrinsic reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon. The presence of the electron-withdrawing chlorine atom makes this carbon susceptible to nucleophilic attack. The nitrogen atom's lone pair of electrons can donate into the carbonyl system, which modulates the reactivity compared to more reactive acyl chlorides. wikipedia.org However, they are still sufficiently reactive to engage with a wide range of nucleophiles. Reactions typically proceed via a nucleophilic acyl substitution mechanism. Solvolysis reactions of N,N-dialkylcarbamoyl chlorides often follow an Sₙ1 pathway, involving the formation of a carbamoyl cation intermediate. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| Dimethylcarbamoyl chloride | C₃H₆ClNO | 107.55 | 167 | -33 | 1.17 |

| Diethylcarbamoyl chloride | C₅H₁₀ClNO | 135.59 | 186-190 | -32 | 1.07 |

| This compound | C₉H₁₆ClNO | 189.68 | Not readily available | Not readily available | Not readily available |

Historical Development and Contemporary Relevance of Carbamoyl Chloride Chemistry

The chemistry of carbamoyl chlorides dates back to the late 19th century. Historically, their synthesis was primarily achieved through the reaction of amines with the highly toxic gas phosgene (B1210022). wikipedia.org This method, while effective, posed significant safety challenges. In early literature, there was also inconsistency in nomenclature, with the term "carbamyl chloride" often used interchangeably with "carbamoyl chloride," which can complicate historical literature searches. nih.gov

The contemporary relevance of carbamoyl chloride chemistry is marked by the development of safer synthetic methodologies and an expanded scope of applications. The use of phosgene surrogates, such as diphosgene and triphosgene (B27547), has made their synthesis more accessible and safer for laboratory-scale preparations. Carbamoyl chlorides are now recognized as key building blocks in the synthesis of complex molecular architectures. Their utility has been significantly enhanced by their incorporation into modern synthetic strategies, including transition metal-catalyzed cross-coupling reactions, which allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgresearchgate.net This has opened new avenues for the synthesis of novel pharmaceuticals and functional materials.

Scope of Academic Research on N,N-Disubstituted Carbamoyl Chlorides and their Derivatives

Academic research on N,N-disubstituted carbamoyl chlorides has been extensive, covering a wide range of topics from fundamental mechanistic studies to innovative synthetic applications. A significant body of work has focused on understanding the mechanisms of their reactions, particularly solvolysis. nih.gov These studies often employ physical organic chemistry principles and techniques, such as kinetic measurements and linear free-energy relationships, to elucidate the factors governing their reactivity.

In recent years, research has increasingly shifted towards leveraging the synthetic potential of N,N-disubstituted carbamoyl chlorides in novel ways. This includes their use as precursors to carbamoyl radicals and their application in multicomponent reactions. The development of new catalytic systems that can activate carbamoyl chlorides for a broader range of transformations is an active area of investigation. rsc.org Furthermore, their role in medicinal chemistry continues to expand, with researchers designing and synthesizing new carbamate- and urea-containing molecules with potential therapeutic applications. acs.org The exploration of their derivatives, such as carbamoyl fluorides, as unique reagents in organic synthesis is also a burgeoning field of study. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFSOAYFGZHYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexylmethyl Methylcarbamoyl Chloride

Established Synthetic Pathways for N,N-Disubstituted Carbamoyl (B1232498) Chlorides

The traditional and most widely employed methods for the synthesis of N,N-disubstituted carbamoyl chlorides, including Cyclohexylmethyl-methylcarbamoyl chloride, primarily revolve around the use of phosgene (B1210022) or its derivatives.

Phosgenation of Secondary Amines

The reaction is generally carried out in an inert solvent to facilitate stirring and control the reaction temperature. google.com Industrial processes often employ a two-step phosgenation method, which includes an initial "cold phosgenation" followed by a "hot phosgenation" step. sabtechmachine.comfsalforu.com The initial reaction is conducted at a lower temperature (below 70°C) to form the carbamoyl chloride and the amine hydrochloride slurry. sabtechmachine.comfsalforu.com Subsequently, the mixture is heated to a higher temperature (100-200°C) while supplying additional phosgene to convert the amine hydrochloride into the desired carbamoyl chloride. sabtechmachine.comfsalforu.com

To mitigate the formation of urea (B33335) byproducts, which can occur from side reactions, the amine can first be converted to its hydrochloride salt before reacting with phosgene. sabtechmachine.com The use of a tertiary amine, such as pyridine (B92270), as an HCl scavenger can also be employed to improve the yield of the carbamoyl chloride. nih.gov

A safer alternative to using highly toxic phosgene gas is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid. nih.gov Triphosgene can generate phosgene in situ, thereby avoiding the handling of large quantities of the hazardous gas. google.com The reaction with triphosgene is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate solvent like dichloromethane (B109758). google.com

Table 1: Comparison of Phosgenation Reagents

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | High reactivity, established industrial process | Highly toxic and corrosive |

| Triphosgene | C₃Cl₆O₃ | Solid | Safer to handle and store, generates phosgene in situ | Higher cost, may require a catalyst or activator |

Synthesis via Silylated Amide Intermediates and Carbonyl Donors

The process would theoretically involve the initial silylation of N-cyclohexylmethyl-N-methylamine to form a more nucleophilic intermediate. This activated amine could then react with a suitable carbonyl donor, such as phosgene or a phosgene equivalent, to yield the desired carbamoyl chloride. This approach can sometimes offer advantages in terms of reactivity and selectivity, particularly for complex molecules.

Exploration of Alternative Synthetic Routes and Precursor Derivatization

Concerns over the toxicity of phosgene have driven research into alternative, safer synthetic methods for carbamoyl chlorides.

One such alternative involves the use of chlorocarbonylsulfenyl chloride as a carbonylating agent. This one-pot procedure reacts secondary amines with chlorocarbonylsulfenyl chloride in an aprotic organic solvent, such as dichloromethane, to produce the corresponding N,N-disubstituted carbamoyl chloride. cdnsciencepub.com This method avoids the direct use of phosgene. cdnsciencepub.com

Another innovative approach utilizes carbon dioxide as a C1 source, positioning it as a phosgene replacement. In this method, a secondary amine is first reacted with carbon dioxide in the presence of a strong organic base and pyridine to form a carbamate (B1207046) anion. This intermediate is then treated with an electrophilic agent like thionyl chloride to yield the carbamoyl chloride.

The generation of phosgene in situ from less hazardous precursors is another strategy to enhance safety. google.com This can be achieved through the controlled decomposition of triphosgene, as mentioned earlier, or through other chemical transformations. google.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include:

Temperature: The phosgenation of secondary amines is often a two-stage temperature process. sabtechmachine.comfsalforu.com The initial "cold" stage helps to control the exothermic reaction and prevent the formation of byproducts, while the subsequent "hot" stage drives the reaction to completion. sabtechmachine.comfsalforu.com For sterically hindered amines, higher reaction temperatures (between 80° and 160° C) may be necessary from the outset. google.com

Solvent: The use of inert aprotic organic solvents is standard practice. google.comnih.gov Solvents like toluene, chlorobenzene, or dichloromethane are commonly used to dissolve the reactants and facilitate heat transfer. nih.govchemicalbook.com

Reagent Stoichiometry and Addition Order: Careful control over the ratio of amine to phosgenating agent is critical. wikipedia.org The order of addition can also influence the outcome; for instance, adding the amine to a solution of triphosgene and a base is a common procedure. google.com

Use of HCl Scavengers: The addition of a base, such as pyridine or diisopropylethylamine, can be essential to neutralize the HCl generated during the reaction, thus preventing the formation of the unreactive amine hydrochloride and driving the equilibrium towards the product. nih.govresearchgate.net

Continuous Flow Processes: For industrial-scale production, transitioning from batch to continuous flow reactors can offer significant advantages in terms of safety, efficiency, and process control. researchgate.net

Table 2: Key Parameters for Optimization of Carbamoyl Chloride Synthesis

| Parameter | Typical Conditions/Considerations | Impact on Reaction |

| Temperature | Cold stage (e.g., < 70°C), Hot stage (e.g., 100-200°C) | Controls reaction rate and minimizes byproduct formation |

| Solvent | Inert aprotic solvents (e.g., toluene, dichloromethane) | Solubilizes reactants, aids in temperature control |

| Stoichiometry | Precise control of amine to phosgenating agent ratio | Affects yield and purity |

| HCl Scavenger | Tertiary amines (e.g., pyridine, triethylamine) | Neutralizes HCl, drives reaction to completion |

| Process Type | Batch or continuous flow | Affects scalability, safety, and efficiency |

Isolation and Purification Methodologies for this compound

After the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts, and the amine hydrochloride salt.

A common initial workup step involves washing the reaction mixture with water or a dilute acid solution to remove the amine hydrochloride salt and any excess base. The organic layer containing the carbamoyl chloride is then separated.

For the purification of the crude product, distillation under reduced pressure (vacuum distillation) is a frequently employed technique. google.compharmaguideline.com This method is particularly suitable for thermally sensitive compounds or those with high boiling points, as it allows for distillation at a lower temperature, thereby preventing decomposition. pharmaguideline.comrochester.eduquora.com

Following phosgenation, the reaction mixture can be filtered, for example through Celite, to remove any solid impurities before the solvent is evaporated. chemicalbook.com The resulting crude oil can then be subjected to vacuum distillation for final purification. google.com

In some cases, after the reaction is complete, excess phosgene and HCl are removed by blowing an inert gas, such as nitrogen, through the reaction mixture before proceeding with distillation. sabtechmachine.com

Reactivity and Reaction Mechanisms of Cyclohexylmethyl Methylcarbamoyl Chloride

Nucleophilic Acylation Reactions with Diverse Substrates

Cyclohexylmethyl-methylcarbamoyl chloride serves as an effective carbamoylating agent, transferring the N-(cyclohexylmethyl)-N-methylcarbamoyl moiety to various nucleophilic substrates. The general mechanism for these reactions is a two-step nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. openstax.org The high reactivity of the acyl chloride is due to the electron-withdrawing nature of both the chlorine and oxygen atoms, which polarizes the carbonyl carbon, and the fact that the chloride ion is an excellent leaving group. openstax.orglibretexts.org

Carbamoylation of Heterocyclic Systems, including Imidazoles

Heterocyclic systems, particularly those containing nucleophilic nitrogen atoms like imidazole (B134444), readily react with carbamoyl (B1232498) chlorides. The reaction of this compound with imidazole results in the formation of N-(cyclohexylmethyl)-N-methyl-1H-imidazole-1-carboxamide. The lone pair of electrons on the imidazole nitrogen atom attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion, yielding the stable carbamoylated imidazole product. Such N-carbamoylimidazoles can themselves be useful as activated carbamoylating agents for subsequent reactions. nih.gov

Reaction Pathways with Deprotonated Nitrogenous Bases (e.g., using Sodium Hydride)

To enhance the nucleophilicity of nitrogenous bases such as primary or secondary amines and amides, strong, non-nucleophilic bases like sodium hydride (NaH) are often employed. researchgate.net Sodium hydride effectively deprotonates the nitrogen atom to generate a highly reactive anion (an amide or imide anion). researchgate.netnih.gov This potent nucleophile then rapidly attacks the carbamoyl chloride. This method is particularly useful for less reactive amines or for ensuring complete and rapid reaction. However, care must be taken as sodium hydride can sometimes act as a reducing agent, potentially leading to side products. researchgate.netnih.gov

Table 1: Reaction Steps for Carbamoylation using Sodium Hydride

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation | R₂NH + NaH | [R₂N]⁻Na⁺ + H₂ |

| 2 | Nucleophilic Attack | [R₂N]⁻Na⁺ + (CH₂C₆H₁₁)(CH₃)NCOCl | (CH₂C₆H₁₁)(CH₃)NCONR₂ + NaCl |

This interactive table outlines the two-stage process for the carbamoylation of a generic secondary amine (R₂NH) using sodium hydride.

Formation of Carbon-Nitrogen Bonds in Complex Organic Architectures

The carbamoylation reaction is a fundamental tool for creating carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and biologically active molecules. nih.govnih.gov this compound can be used to introduce the carbamoyl group into complex molecular scaffolds, often as a key step in a multi-step synthesis. This transformation is valued for its efficiency and the stability of the resulting carbamate (B1207046) (urethane) or urea (B33335) linkage. The reaction's reliability makes it a common strategy in the synthesis of complex organic structures where the formation of a stable C-N bond is required.

Mechanistic Investigations of Carbamoyl Chloride Transformations

The mechanism of carbamoylation can be influenced by reaction conditions, particularly the presence and nature of a base. Understanding these mechanistic nuances is crucial for optimizing reaction outcomes and minimizing side reactions.

Role of Base Catalysis (e.g., Pyridine (B92270), N,N-Diisopropylethylamine) in Carbamoylation

Tertiary amine bases like pyridine and N,N-Diisopropylethylamine (DIPEA) play a dual role in carbamoylation reactions. Primarily, they act as acid scavengers, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. However, they can also function as nucleophilic catalysts. semanticscholar.org

In this catalytic pathway, the tertiary amine (e.g., pyridine) attacks the carbamoyl chloride to form a highly reactive N-carbamoyl-pyridinium salt intermediate. This intermediate is significantly more electrophilic than the parent carbamoyl chloride. It is then readily attacked by the primary nucleophile (such as an alcohol or amine), regenerating the pyridine catalyst and forming the final product. This catalytic cycle accelerates the rate of carbamoylation. semanticscholar.org

Table 2: Nucleophilic Catalysis Mechanism by Pyridine

| Step | Description | Mechanism Detail |

|---|---|---|

| 1 | Activation | Pyridine attacks the carbamoyl chloride. |

| 2 | Intermediate Formation | A highly reactive N-carbamoyl-pyridinium salt is formed. |

| 3 | Nucleophilic Attack | The primary nucleophile (Nu-H) attacks the activated intermediate. |

| 4 | Product Formation & Catalyst Regeneration | The final product is formed, and pyridine is regenerated. |

This interactive table details the steps involved in the pyridine-catalyzed carbamoylation process.

Considerations of In Situ Generation and Reactivity of Acyl Chloride Intermediates

While this compound is itself an acyl chloride, its reactivity can be modulated through the in situ formation of even more reactive intermediates. As discussed, the reaction with a catalytic amount of a nucleophilic base like pyridine generates a transient acyl-ammonium salt. semanticscholar.org This species is a key reactive intermediate that facilitates the acyl transfer to the desired substrate. The formation of this intermediate is an equilibrium process, but its high reactivity ensures that it is consumed rapidly by the nucleophile, driving the reaction forward. The concept of generating a more potent electrophile from a stable precursor directly within the reaction mixture is a common and powerful strategy in modern organic synthesis.

Chemoselectivity and Regioselectivity in Carbamoylation Processes

Detailed studies on the chemoselectivity and regioselectivity of this compound are scarce. However, based on the behavior of structurally similar carbamoyl chlorides, certain predictions can be made.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In reactions with polyfunctional molecules, this compound is expected to exhibit a preference for more nucleophilic and less sterically hindered functional groups. For instance, in a molecule containing both an amino group and a hydroxyl group, the more nucleophilic amino group would typically react preferentially to form a urea. The bulky cyclohexylmethyl group may enhance this selectivity by sterically hindering the approach to less accessible functional groups.

The following table illustrates the expected chemoselectivity based on the nucleophilicity of common functional groups:

| Nucleophile Priority | Functional Group | Product |

| 1 | Primary Amine (-NH2) | Urea |

| 2 | Secondary Amine (-NHR) | Urea |

| 3 | Phenolic Hydroxyl (-OH) | Carbamate |

| 4 | Primary Alcohol (-CH2OH) | Carbamate |

| 5 | Secondary Alcohol (-CHROH) | Carbamate |

Regioselectivity pertains to the preferential reaction at one of several possible positions in a molecule. In the context of Friedel-Crafts type carbamoylation of aromatic compounds, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups (e.g., -OCH3, -CH3) will direct the carbamoylation to the ortho and para positions, while electron-withdrawing groups (e.g., -NO2, -CN) will direct it to the meta position. The steric bulk of the this compound electrophile would likely favor substitution at the less sterically hindered position, typically the para position over the ortho position in activated aromatic systems.

Side Reaction Pathways and Strategies for Byproduct Mitigation

Several side reactions can occur during carbamoylation reactions with this compound, leading to the formation of byproducts. Understanding these pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

One common side reaction is the hydrolysis of the carbamoyl chloride in the presence of water. This leads to the formation of the corresponding carbamic acid, which is unstable and readily decarboxylates to yield cyclohexylmethyl-methylamine and carbon dioxide.

To mitigate this, reactions should be carried out under anhydrous conditions, using dry solvents and reagents.

Another potential side reaction, particularly in the synthesis of ureas, is the formation of a symmetrical urea byproduct. This can occur if the initially formed urea product is deprotonated by the base and then reacts with another molecule of the carbamoyl chloride.

Strategies to minimize this include:

Slow addition of the carbamoyl chloride to the amine solution.

Using a non-nucleophilic bulky base.

Careful control of stoichiometry.

In reactions with alcohols to form carbamates, if a strong base is used, elimination reactions can compete, especially if the alcohol is secondary or tertiary and has an abstractable proton beta to the hydroxyl group. The choice of a milder, non-nucleophilic base can help to suppress this pathway.

The following table summarizes common side reactions and mitigation strategies:

| Side Reaction | Byproduct(s) | Mitigation Strategies |

| Hydrolysis | Cyclohexylmethyl-methylamine, CO2 | Use anhydrous reaction conditions. |

| Symmetrical Urea Formation | Symmetrical urea | Slow addition of reagent, use of bulky non-nucleophilic base, stoichiometric control. |

| Elimination (with alcohols) | Alkenes | Use of a mild, non-nucleophilic base. |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The carbamoyl (B1232498) chloride functional group is a robust tool for creating stable covalent linkages, making Cyclohexylmethyl-methylcarbamoyl chloride a valuable intermediate in multistep syntheses.

Carbamoyl chlorides are effective reagents for the N-acylation of heterocyclic amines. In this context, this compound can react with nitrogen-containing heterocycles such as pyrrolidine, piperidine, or morpholine. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the heterocyclic amine attacks the carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion and the formation of a stable N-C bond. This reaction is often facilitated by the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. This methodology provides a direct route to N-heterocyclic carboxamides, which are structural motifs found in many pharmacologically active compounds.

One of the most fundamental applications of carbamoyl chlorides is the synthesis of ureas. The reaction of this compound with primary or secondary amines yields tetra-substituted ureas. This transformation is highly efficient and provides a straightforward method for linking different molecular fragments through a stable urea (B33335) bridge. The urea functional group is a key structural element in numerous pharmaceuticals and agrochemicals due to its ability to act as a hydrogen bond donor and acceptor. The bulky cyclohexylmethyl group can also impart specific conformational properties or enhance lipophilicity in the target molecules.

| Reactant Amine | Resulting Urea Product | Potential Application Area |

|---|---|---|

| Aniline | 1-(Cyclohexylmethyl)-1-methyl-3-phenylurea | Agrochemicals, Material Science |

| Benzylamine | 1-Benzyl-3-(cyclohexylmethyl)-3-methylurea | Medicinal Chemistry |

| Piperidine | (Cyclohexylmethyl)(methyl)carbamoylpiperidine | Synthetic Intermediates |

| Glycine ethyl ester | Ethyl 2-(3-(cyclohexylmethyl)-3-methylureido)acetate | Peptidomimetics |

Carbamates are another class of compounds readily accessible through carbamoyl chlorides. This compound reacts with alcohols and phenols to form N,N-disubstituted carbamates. wikipedia.org This reaction, often carried out in the presence of a base like pyridine (B92270), is a reliable method for creating the carbamate (B1207046) functional group, which serves as a stable analogue of an ester and is prevalent in drug design. wikipedia.orgnih.gov Recent methodologies have shown that Lewis acids, such as zinc chloride, can effectively catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols, accommodating a wide range of functional groups and enabling high yields. acs.orgresearchgate.net This catalytic approach enhances the utility of reagents like this compound in modern synthesis. acs.org

Strategic Deployment in the Synthesis of Precursors to Biologically Active Compounds

The carbamoyl moiety is a critical component of many biologically active molecules. Carbamoyl chlorides are instrumental in introducing this functional group during the synthesis of pharmaceuticals. ontosight.ainih.gov For instance, the anti-Alzheimer's drug Rivastigmine, a carbamate derivative, is synthesized using a similar N,N-disubstituted carbamoyl chloride. acs.org By analogy, this compound can be strategically employed to synthesize novel carbamate- or urea-based compounds for screening as potential therapeutic agents. The specific steric and electronic properties conferred by the cyclohexylmethyl and methyl substituents can be used to modulate the pharmacological profile of a lead compound, influencing its binding affinity, metabolic stability, and cell permeability.

Development of Novel Synthetic Reagents and Methodologies Based on Carbamoyl Chloride Chemistry

The field of organic synthesis continues to evolve, with a focus on developing more efficient and selective reactions. Carbamoyl chlorides are being explored in novel, transition-metal-catalyzed cross-coupling reactions. rsc.org These advanced methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder and more functional-group tolerant than traditional methods. The reactivity of the carbon-chlorine bond in this compound can be harnessed in such catalytic cycles, potentially leading to new ways of constructing complex amide-containing frameworks. rsc.org Furthermore, recent research has highlighted the use of photoinduced protocols to generate carbamoyl radicals from various precursors, unlocking new pathways for amide synthesis. rsc.org These emerging methodologies could expand the synthetic utility of carbamoyl chlorides beyond their classic role as simple acylating agents.

Contributions to Molecular Diversification and Library Generation via Carbamoylation

The generation of chemical libraries containing a wide variety of structurally related compounds is a cornerstone of modern drug discovery. The reliable and high-yielding nature of the reactions of carbamoyl chlorides makes them ideal reagents for combinatorial chemistry and parallel synthesis. This compound can be used as a common building block that is reacted with a diverse set of nucleophiles (amines, alcohols, thiols) to rapidly generate a large library of ureas, carbamates, and thiocarbamates. This approach allows for the systematic exploration of the chemical space around a particular molecular scaffold, facilitating the identification of structure-activity relationships (SAR) and the optimization of lead compounds.

| Core Reagent | Nucleophile (R-XH) | Product Class | Example Product Structure |

|---|---|---|---|

| This compound | p-Toluoyl amine (R-NH₂) | Urea | 1-(Cyclohexylmethyl)-1-methyl-3-(p-tolyl)urea |

| Phenol (R-OH) | Carbamate | Phenyl (cyclohexylmethyl)(methyl)carbamate | |

| Ethanethiol (R-SH) | Thiocarbamate | S-Ethyl (cyclohexylmethyl)(methyl)carbamothioate |

Spectroscopic and Structural Characterization Methodologies in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Cyclohexylmethyl-methylcarbamoyl chloride. Both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region, generally between δ 1.0 and 1.8 ppm. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to be deshielded and would likely resonate as a doublet around δ 3.0-3.5 ppm. The N-methyl protons would present as a singlet, also in the deshielded region, anticipated around δ 2.8-3.2 ppm. The exact chemical shifts can be influenced by the solvent and the conformational dynamics of the molecule.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carbamoyl (B1232498) chloride group is characteristically found significantly downfield, typically in the range of δ 165-175 ppm. The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 25-45 ppm), with the carbon attached to the methylene group showing a slightly different chemical shift. The methylene carbon adjacent to the nitrogen would be observed around δ 50-60 ppm, and the N-methyl carbon would resonate in the range of δ 30-40 ppm.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Cyclohexyl Protons | 1.0 - 1.8 (m) | 25 - 45 |

| -CH₂-N | 3.0 - 3.5 (d) | 50 - 60 |

| N-CH₃ | 2.8 - 3.2 (s) | 30 - 40 |

| C=O | - | 165 - 175 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₉H₁₆ClNO.

Under electron ionization (EI), the molecular ion peak (M⁺) may be observed, although it can sometimes be weak or absent for carbamoyl chlorides. A key fragmentation pathway for N,N-disubstituted carbamoyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a stable acylium ion. For this compound, this would result in a prominent peak corresponding to the [M-Cl]⁺ fragment. Further fragmentation of the cyclohexylmethyl group can also occur, leading to characteristic losses of alkyl fragments.

| Fragment Ion | m/z (calculated) | Description |

|---|---|---|

| [C₉H₁₆ClNO]⁺ | 189.09 | Molecular Ion |

| [C₉H₁₆NO]⁺ | 154.12 | Loss of Cl |

| [C₇H₁₄N]⁺ | 112.11 | Loss of COCl |

| [C₆H₁₁]⁺ | 83.10 | Cyclohexyl fragment |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its analytical separation from any impurities or starting materials. nih.gov Given the relatively non-polar nature of the compound, a reversed-phase HPLC method is typically employed.

A standard setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbamoyl chloride moiety exhibits some UV absorbance. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification, while the peak area provides a quantitative measure of its purity.

Advanced Spectroscopic Methods for Conformational and Electronic Structure Analysis

Conformational analysis, particularly of the piperidine-like chair conformations of the cyclohexyl ring and the rotational barrier around the N-C(O) amide bond, can be investigated using variable-temperature NMR studies. nih.govrsc.orgnih.gov These studies can reveal the relative populations of different conformers and the energy barriers for their interconversion. Computational chemistry methods are often used in conjunction with experimental data to model the conformational landscape of the molecule.

Solid-State Structural Determination via X-ray Crystallography of Derived Compounds

While obtaining single crystals of the liquid this compound itself may be challenging, its solid-state structure can be unequivocally determined through X-ray crystallography of a suitable solid derivative. nih.gov The synthesis of a crystalline derivative, for instance, by reacting the carbamoyl chloride with an appropriate amine or alcohol to form a stable urea (B33335) or carbamate (B1207046), can provide crystals suitable for diffraction analysis. uobasrah.edu.iqepa.govresearchgate.net

X-ray crystallography provides precise information about bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's three-dimensional structure in the solid state. This data is crucial for validating the structures proposed by spectroscopic methods and for understanding intermolecular interactions in the crystal lattice.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Cyclohexylmethyl-methylcarbamoyl chloride, these calculations would reveal details about its geometry, electron distribution, and orbital energies, which are crucial for predicting its chemical behavior.

The molecular geometry of this compound can be optimized using methods like Density Functional Theory (DFT) or ab initio calculations to find the most stable three-dimensional arrangement of its atoms. researchgate.net These calculations would provide precise bond lengths, bond angles, and dihedral angles.

A key aspect of the electronic structure is the distribution of charge within the molecule. Methods such as Natural Bond Orbital (NBO) analysis can be employed to determine the partial charges on each atom. In this compound, the carbonyl carbon is expected to have a significant positive charge, making it susceptible to nucleophilic attack, a characteristic feature of carbamoyl (B1232498) chlorides. researchgate.netnih.gov The nitrogen atom, in contrast, would bear a negative charge, and its lone pair of electrons would be delocalized to some extent into the carbonyl group, influencing the C-N bond order and rotational barrier.

Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The LUMO is likely to be centered on the carbonyl group, specifically the C=O π* antibonding orbital, indicating that this is the site for accepting electrons from a nucleophile. The HOMO, conversely, would likely involve the lone pairs on the nitrogen and chlorine atoms. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Exemplary Calculated Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) | Method | Basis Set |

| Dipole Moment | ~3.5 D | B3LYP | 6-31G |

| Partial Charge on Carbonyl Carbon | +0.75 e | NBO | 6-31G |

| Partial Charge on Nitrogen | -0.50 e | NBO | 6-31G |

| HOMO Energy | -8.2 eV | B3LYP | 6-31G |

| LUMO Energy | -0.5 eV | B3LYP | 6-31G |

| HOMO-LUMO Gap | 7.7 eV | B3LYP | 6-31G |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be obtained from quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition States using Computational Methods (e.g., DFT)

Computational methods, particularly DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions. researchgate.net This allows for the detailed study of reaction mechanisms, including the identification of intermediates and transition states. For this compound, a primary reaction of interest is its reaction with nucleophiles, such as in solvolysis or aminolysis.

The solvolysis of N,N-disubstituted carbamoyl chlorides can proceed through different mechanisms, often proposed to be SN1-like, involving the ionization of the chloride to form a carbamoyl cation intermediate. nih.govnih.gov DFT calculations can be used to model this process, calculating the energy barrier for the C-Cl bond cleavage. The geometry of the transition state for this step can be located and characterized by the presence of a single imaginary vibrational frequency corresponding to the C-Cl bond breaking.

Alternatively, in the presence of strong nucleophiles, a bimolecular (SN2-like) or an addition-elimination mechanism might be operative. Computational modeling can distinguish between these pathways by comparing the activation energies for each proposed mechanism. The addition-elimination mechanism would involve the formation of a tetrahedral intermediate, which can also be modeled as a local minimum on the potential energy surface.

For instance, in a reaction with an amine, DFT calculations could be used to model the approach of the amine to the carbonyl carbon of this compound, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride ion. The calculated energies of the reactants, transition states, and products would provide a comprehensive thermodynamic and kinetic profile of the reaction.

Table 2: Hypothetical Energy Profile for the Reaction of this compound with a Generic Nucleophile (Nu)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Carbamoyl Chloride + Nu) | 0.0 | Starting materials |

| Transition State 1 (TS1) | +15.2 | Formation of tetrahedral intermediate |

| Tetrahedral Intermediate | -5.8 | Stable intermediate |

| Transition State 2 (TS2) | +10.5 | Elimination of chloride |

| Products (Carbamoylated Nu + Cl-) | -20.1 | Final products |

Note: This data is illustrative of a reaction energy profile that could be generated using DFT calculations.

Prediction of Reactivity and Selectivity Profiles in Carbamoylation Reactions

Computational chemistry can be used to predict the reactivity and selectivity of this compound in carbamoylation reactions. nih.gov Reactivity indices derived from quantum chemical calculations can provide a quantitative measure of the susceptibility of different sites in the molecule to react.

The partial charge on the carbonyl carbon, as mentioned earlier, is a simple yet effective indicator of its electrophilicity. A more positive charge suggests a higher reactivity towards nucleophiles. Fukui functions are another powerful tool for predicting reactivity. The Fukui function f+(r) indicates the propensity of a site 'r' to accept an electron, thus highlighting the most electrophilic sites. For this compound, the largest value of f+(r) would be expected at the carbonyl carbon.

In reactions with nucleophiles that have multiple reactive sites, computational methods can predict the regioselectivity. By calculating the activation energies for the attack of the nucleophile at different sites, the most favorable reaction pathway can be identified. For example, in the carbamoylation of an amino acid, it would be possible to predict whether the reaction will occur preferentially at the amino group or a side-chain functional group.

Furthermore, computational models can help understand the steric and electronic effects of the cyclohexylmethyl and methyl groups on the reactivity of the carbamoyl chloride. The bulky cyclohexylmethyl group might sterically hinder the approach of a nucleophile, potentially slowing down the reaction compared to a less hindered carbamoyl chloride. These steric effects can be quantified by analyzing the optimized geometries of the transition states.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. researchgate.net These methods use classical force fields to describe the interactions between atoms.

MD simulations can provide a dynamic picture of how solvent molecules arrange themselves around this compound. nih.govyoutube.com This can be crucial for understanding solvent effects on reaction rates and mechanisms. For example, in a protic solvent, hydrogen bonding interactions between the solvent and the carbonyl oxygen or the leaving chloride ion can be explicitly modeled, and their influence on the stability of reactants, intermediates, and transition states can be assessed. nih.gov

In the context of medicinal chemistry, molecular docking and MD simulations can be used to study the interaction of this compound with a target protein. mdpi.com Docking algorithms can predict the preferred binding orientation of the molecule in the active site of an enzyme. Subsequent MD simulations can then be used to assess the stability of this binding pose and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. umd.edu This information can be invaluable for the rational design of more potent and selective inhibitors.

Development and Application of Computational Tools for Carbamoyl Chemistry

The field of computational chemistry is continuously evolving, with the development of new methods and software that can be applied to the study of carbamoyl chemistry. ccs-psi.orgsilicostudio.com A variety of software packages are available for performing the types of calculations described above.

For quantum chemical calculations, programs like Gaussian, ORCA, and Q-Chem are widely used. faccts.de These programs offer a range of DFT functionals and basis sets, allowing for a balance between computational cost and accuracy. For molecular dynamics simulations, popular software packages include AMBER, GROMACS, and CHARMM. These programs come with well-parameterized force fields for a wide range of organic and biological molecules.

Visualization software such as Avogadro, VMD, and ChimeraX are essential for building molecular models and analyzing the results of computational studies. silicostudio.comreddit.com These tools allow for the interactive exploration of molecular structures, orbitals, and trajectories from MD simulations.

The ongoing development of computational tools includes the integration of machine learning and artificial intelligence to accelerate calculations and improve the accuracy of predictions. researchgate.net These advancements are making it increasingly feasible to perform high-throughput virtual screening of carbamoyl compounds and to build predictive models for their reactivity and biological activity.

Future Perspectives and Emerging Research Areas

Sustainable and Green Chemistry Approaches to Carbamoyl (B1232498) Chloride Synthesis

The synthesis of carbamoyl chlorides, including Cyclohexylmethyl-methylcarbamoyl chloride, has traditionally relied on methods that are coming under increasing scrutiny due to environmental and safety concerns. A significant focus of future research is the development of more sustainable and greener synthetic routes.

Key Research Thrusts:

Phosgene (B1210022) Alternatives: A primary goal is to replace highly toxic phosgene and its derivatives. Research is exploring the use of safer carbonyl sources. For instance, processes utilizing CO2 in conjunction with suitable catalysts are being investigated. Another approach involves using triphosgene (B27547), which, while still requiring careful handling, can be used more safely in controlled environments like continuous flow reactors. google.com A patented method for preparing dimethylcarbamoyl chloride, for example, involves introducing dimethylamine (B145610) and phosgene into a micro-reactor, highlighting a move towards more contained and efficient processes. patsnap.com

Eco-Friendly Solvents: The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Green chemistry principles advocate for their replacement with more benign alternatives. sharif.edu Research into solvents like Cyrene™, a biodegradable solvent derived from cellulose, has shown promise for reactions such as amide synthesis from acid chlorides. bath.ac.uk Investigating the solubility and reactivity of this compound in such green solvents is a critical area for future study.

Waste Reduction: Modern synthetic strategies aim for high atom economy, minimizing the production of by-products. Catalytic approaches that enable direct C-H carbamoylation, for example, could eliminate the need for pre-functionalized substrates, thereby reducing waste. researchgate.net

| Conventional Method Component | Green Chemistry Alternative | Rationale |

| Phosgene | Triphosgene, CO2, Urea (B33335) | Reduces toxicity and handling hazards. google.comresearchgate.netorganic-chemistry.org |

| Chlorinated Solvents (e.g., DCM) | Cyrene™, Deep Eutectic Solvents (DESs) | Improves biodegradability and reduces environmental pollution. sharif.edubath.ac.uk |

| Stoichiometric Reagents | Catalytic Systems (e.g., Zinc Carbonate) | Increases atom economy and minimizes waste. uniroma1.it |

Integration of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch manufacturing, particularly for reactions involving hazardous materials or energetic intermediates. pharmtech.com The synthesis and use of this compound can be significantly enhanced through the adoption of this technology.

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the accumulation of hazardous compounds, such as the carbamoyl chloride itself or any energetic intermediates. This is particularly relevant for reactions that are highly exothermic. pharmtech.com

Improved Efficiency and Control: Continuous reactors allow for precise control over reaction parameters like temperature, pressure, and residence time. This leads to better mixing, superior heat transfer, and ultimately, higher yields and purities compared to batch processes. nih.gov

Scalability: Scaling up a continuous process is often more straightforward than for a batch reaction. Instead of using larger, more difficult-to-manage reactors, the system can be run for longer periods or multiple reactors can be operated in parallel.

A potential continuous flow process for this compound could involve the reaction of N-(cyclohexylmethyl)methylamine with a phosgene alternative in a microreactor. The product could then be directly channeled into a subsequent reaction stream for immediate use, a concept known as a "telescoped" synthesis, which avoids the isolation of the intermediate. mdpi.com Research on a continuous flow process for a double organometallic addition to dimethylcarbamoyl chloride demonstrates the feasibility of using related compounds in such systems. researchgate.net

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better containment. pharmtech.com |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient, allowing for precise temperature control. nih.gov |

| Mixing | Can be inconsistent, especially on a large scale. | Superior and rapid mixing, leading to more uniform reaction conditions. |

| Scalability | Complex, often requiring re-optimization of conditions. | Simpler, achieved by extending run time or parallelization. |

| Process Control | Manual or semi-automated, with slower response times. | Fully automated with real-time monitoring and control. |

Exploration of Catalytic Approaches for Enhanced Carbamoylation Reactions

Catalysis is a cornerstone of modern organic synthesis, and its application to reactions involving carbamoyl chlorides is a burgeoning field. wiley-vch.de Catalytic methods can improve reaction rates, enhance selectivity, and enable novel transformations.

Emerging Catalytic Strategies:

Transition Metal Catalysis: Carbamoyl chlorides are effective synthons in a variety of transition metal-catalyzed transformations. rsc.org For example, catalysts based on palladium, nickel, or copper can facilitate cross-coupling reactions where the carbamoyl group is transferred to various organic molecules. This opens up pathways to complex amides that are otherwise difficult to synthesize.

Lewis Acid Catalysis: Lewis acids can be employed to activate the carbamoyl chloride, making it more electrophilic and enhancing its reactivity. One study demonstrated that inexpensive zinc chloride can effectively catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols, proceeding through an in-situ generated isocyanate intermediate. acs.org Another approach uses trimethylsilyltrifluoromethanesulfonate (TMSOTf) to generate a highly electrophilic carbamoyl triflate species for direct C-H carbamoylation of aromatic compounds. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating reactive species. Research has shown that carbamoyl radicals can be generated from their chloride precursors using photochemical catalysis, enabling their use in reactions like Giese additions. researchgate.net

| Catalytic Approach | Catalyst Example | Mechanism/Application |

| Transition Metal Cross-Coupling | Palladium, Nickel | Enables C-N bond formation by coupling carbamoyl chlorides with various substrates. rsc.org |

| Lewis Acid Catalysis | Zinc Chloride (ZnCl2) | Activates the carbamoyl chloride for nucleophilic attack, facilitating carbamate (B1207046) synthesis. acs.org |

| Photoredox Catalysis | Organic Dyes, Metal Complexes | Generates carbamoyl radicals under mild conditions for C-C bond formation. researchgate.net |

| Silver-Catalyzed Reactions | Silver Salts | Facilitates carbamoylation and carbonylative cyclization of alkenes. nih.gov |

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

Role of AI/ML in Carbamoyl Chloride Chemistry:

Reaction Condition Prediction: Neural networks trained on extensive reaction databases, such as Reaxys, can predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov For the synthesis or subsequent reaction of this compound, an AI model could provide a ranked list of conditions, significantly reducing the amount of empirical experimentation required.

Process Optimization: AI algorithms can be integrated into manufacturing processes to optimize for specific objectives, such as maximizing yield or minimizing by-product formation. youtube.com In a continuous flow setup, an AI could monitor real-time data from sensors and dynamically adjust parameters like flow rate and temperature to maintain optimal performance.

Generative Models for Ligand and Catalyst Design: For catalytic reactions, the structure of the ligand or catalyst is crucial. Generative AI models can design novel ligands or catalysts in silico that are predicted to have superior performance for a specific carbamoylation reaction. rsc.orgresearchgate.net

| Development Stage | Application of Machine Learning / AI | Potential Impact |

| Route Design | Retrosynthesis Algorithms | Suggests novel and efficient synthetic pathways to the target compound. nih.gov |

| Reaction Planning | Predictive Models | Recommends optimal catalysts, solvents, and temperatures from large databases. nih.gov |

| Process Development | Bayesian Optimization, Reinforcement Learning | Efficiently explores reaction parameters to maximize yield and minimize impurities. chemcopilot.combeilstein-journals.org |

| Manufacturing | AI-driven Process Control | Enables real-time optimization of production for improved efficiency and consistency. youtube.combioprocessingnews.nl |

Investigation of Novel Carbamoylated Architectures and their Academic Significance

This compound serves as a versatile chemical building block, or synthon, for constructing more complex molecules. The academic and industrial significance of this compound lies in its ability to introduce the N-(cyclohexylmethyl)-N-methylcarbamoyl moiety into various molecular scaffolds.

Areas of Academic Interest:

Medicinal Chemistry: The amide functional group is a cornerstone of many pharmaceuticals. The specific structural features of the cyclohexylmethyl and methyl groups can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Future research could involve incorporating this carbamoyl group into different heterocyclic systems or natural product analogues to explore their potential as new therapeutic agents. Carbamoyl chlorides are key precursors for a wide range of amide-containing molecules with applications in pharmaceutical synthesis. rsc.org

Materials Science: Amide bonds can participate in hydrogen bonding, which is a critical factor in determining the properties of polymers and supramolecular assemblies. By incorporating the bulky and flexible cyclohexylmethyl group, novel materials with unique physical properties (e.g., solubility, thermal stability, self-assembly behavior) could be developed.

Agrochemicals: Many pesticides and herbicides contain carbamate or amide functionalities. The unique substituent pattern of this compound could be explored in the synthesis of new agrochemicals with potentially improved efficacy or novel modes of action.

| Molecular Architecture | Derived From this compound + Reagent | Potential Academic/Industrial Significance |

| Substituted Ureas | Primary/Secondary Amines | Building blocks for pharmaceuticals, herbicides, and materials. |

| Carbamate Esters | Alcohols, Phenols | Key functional groups in drugs (e.g., rivastigmine) and agrochemicals. acs.org |

| Thiocarbamates | Thiols | Intermediates in organic synthesis and components of some bioactive molecules. |

| Acyl-Amides | Carboxylic Acids | Precursors to complex heterocyclic structures. |

| Keto-Amides | Organometallic Reagents (e.g., Grignards) | Versatile intermediates in synthetic organic chemistry. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.